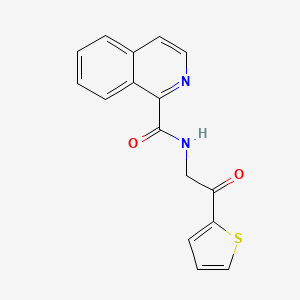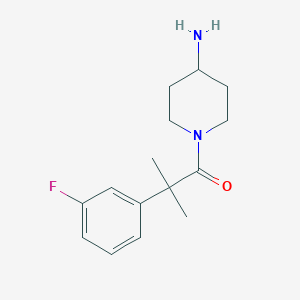
N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide, also known as CTET, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7, which is a promising target for the treatment of chronic pain.
Mécanisme D'action
N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide acts as a voltage-gated sodium channel blocker, specifically targeting Nav1.7. It binds to the channel in a state-dependent manner, preferentially binding to the inactivated state of the channel. This results in a decrease in the number of available sodium channels, leading to a reduction in the excitability of sensory neurons and a decrease in the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been shown to be highly selective for Nav1.7, with minimal activity against other sodium channels. This selectivity is important for the development of a new analgesic drug, as it reduces the potential for off-target effects. In preclinical studies, this compound has been shown to reduce pain sensitivity in animal models of acute and chronic pain. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide is its high selectivity for Nav1.7, which allows for the specific targeting of this channel in lab experiments. However, this compound is a relatively new compound, and its synthesis is complex and time-consuming. This may limit its availability for lab experiments, particularly for researchers who do not have access to specialized synthetic chemistry facilities.
Orientations Futures
There are several future directions for the research and development of N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce the potential for side effects. Another direction is the development of new analogs of this compound with improved selectivity and potency. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials, which will be crucial for its potential use as a new analgesic drug.
Méthodes De Synthèse
The synthesis of N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 3-methylaminopentanoic acid with a Boc group. The resulting compound is then reacted with 2,2,2-trifluoroethylamine to form the corresponding amide. The Boc group is then removed, and the resulting amine is reacted with 2-(bromomethyl)cyclopropane-1-carboxylic acid to form the cyclopropyl derivative. Finally, the oxolane ring is formed by reacting the cyclopropyl derivative with ethyl chloroformate in the presence of triethylamine.
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide has been extensively studied for its potential use in the treatment of chronic pain. Nav1.7 is a sodium channel that is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals. Inhibition of Nav1.7 has been shown to reduce pain sensitivity in preclinical models, and this compound has been identified as a potent and selective inhibitor of Nav1.7. Therefore, this compound has the potential to be developed as a new analgesic drug for the treatment of chronic pain.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO2/c1-8-5-6-19-11(8)12(18)17(7-13(14,15)16)9(2)10-3-4-10/h8-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFLUKBBWMPBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)N(CC(F)(F)F)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)
![3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7640750.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)

![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)
![4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7640780.png)
![4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
![Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![2-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-phenyl-1,3-oxazole](/img/structure/B7640822.png)
![2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B7640828.png)
![[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride](/img/structure/B7640836.png)

![1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol](/img/structure/B7640848.png)